molecular formula C7H10N2OS B8429346 N-propylthiazole-5-carboxamide

N-propylthiazole-5-carboxamide

Cat. No.: B8429346
M. Wt: 170.23 g/mol
InChI Key: FOOXQODXUBGIJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-propylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C7H10N2OS and its molecular weight is 170.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

N-propyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C7H10N2OS/c1-2-3-9-7(10)6-4-8-5-11-6/h4-5H,2-3H2,1H3,(H,9,10)

InChI Key

FOOXQODXUBGIJC-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CN=CS1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Butyl lithium (2.4 M, 50 ml) in hexane was added to a solution of 2-chlorothiazole (12.43 g, 0.104 mol) in tetrahydrofuran (400 ml) at -78° C. under at atmosphere of nitrogen. The resultant solution was stirred for 5 minutes before propyl isocyanate (11.25 ml, 0.12 mol) was added and the reaction mixture was then stirred for a further 10 minutes before being hydrolysed with water (100 ml). The solvent was removed under reduced pressure and the residue extracted with ethyl acetate (2×400 ml). The combined organic extract was then washed with saturated sodium chloride solution, dried over magnesium sulphate and the solvent evaporated. Acetic acid (110 ml) was added to the residue and the solution warmed to about 100° C. whereupon zinc dust (11.8 g) was added and the mixture was refluxed for 1 hour. On cooling, the reaction mixture was made basic with ammonium hydroxide and then extracted into ethyl acetate (4×250 ml). The combined organic extract was washed with saturated sodium chloride solution, dried (MgSO4) and then concentrated. Flash chromatography of the residue on a silica gel column using ethyl acetate as eluant gave N-propylthiazole-5-carboxamide (12.2 g) as a pale yellow solid, m.pt. 86° C.
Quantity
50 mL
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reactant
Reaction Step One
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12.43 g
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
11.25 mL
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reactant
Reaction Step Two
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Quantity
100 mL
Type
reactant
Reaction Step Three

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